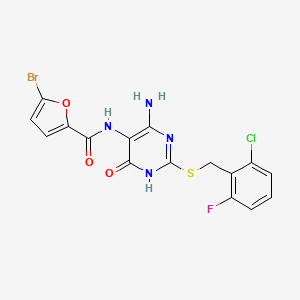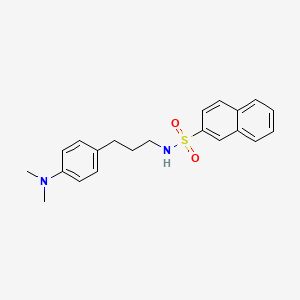![molecular formula C15H15ClN2O3S B2855974 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate CAS No. 338401-98-2](/img/structure/B2855974.png)
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate is a heterocyclic organic compound. This type of compound is known for its diverse applications in various fields including medicinal chemistry, agriculture, and materials science. This compound features both a pyrimidine ring and a benzene ring, two structures known for their stability and ability to interact with biological molecules.
Métodos De Preparación
The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate involves several steps:
Preparation of Pyrimidine Intermediate: : The pyrimidine intermediate can be synthesized through a reaction between ethyl acetoacetate and thiourea under basic conditions, followed by methylation using methyl iodide.
Esterification: : The 3-chlorobenzenecarboxylic acid undergoes esterification with the pyrimidine intermediate in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide.
For industrial production, these reactions can be scaled up using continuous flow reactors, which allow for better control of reaction parameters, higher yields, and improved safety.
Análisis De Reacciones Químicas
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate is involved in several types of reactions:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the pyrimidine ring can undergo reduction to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The chlorobenzene ring can participate in nucleophilic aromatic substitution, particularly with nucleophiles like amines or alkoxides, under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound has broad applications in research:
Medicinal Chemistry: : As a scaffold in drug design, the pyrimidine ring is known to interact with various enzymes and receptors, potentially leading to therapeutic agents.
Biological Studies: : The compound can be used as a probe in biochemical assays to study enzyme interactions and reaction mechanisms.
Industrial Applications: : It may serve as an intermediate in the synthesis of agricultural chemicals or materials with specific properties.
Mecanismo De Acción
The biological activity of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate is primarily attributed to its ability to interact with nucleic acids and proteins due to the presence of the pyrimidine ring. The compound may inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, such as other pyrimidine derivatives:
Unique Features: : The presence of a methylsulfanyl group in the pyrimidine ring and the ester linkage to a chlorobenzene ring makes this compound distinctive.
Similar Compounds: : Other similar compounds include 4-methylthio-6-oxo-1,6-dihydro-5-pyrimidinecarboxylates and methyl 3-chlorobenzenephosphonates.
Propiedades
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-12(13(19)18-15(17-9)22-2)6-7-21-14(20)10-4-3-5-11(16)8-10/h3-5,8H,6-7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCAISWNAUIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)



![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)


![TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE](/img/structure/B2855907.png)
![2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2855909.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

